molecular formula C19H18Cl3NO4 B2654156 Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 321679-64-5

Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate

Cat. No.: B2654156
CAS No.: 321679-64-5
M. Wt: 430.71
InChI Key: PSCOHSMNDVHKGK-UHFFFAOYSA-N
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Description

Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a synthetic carbamate derivative featuring a benzo[d][1,3]dioxole core substituted with a tert-butyl group at the 5-position and a trichloromethyl group at the 2-position. The phenyl carbamate moiety is attached to the 2-position of the benzodioxole ring. This compound’s structural complexity arises from the combination of electron-withdrawing (trichloromethyl) and bulky (tert-butyl) substituents, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

phenyl N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3NO4/c1-17(2,3)12-9-10-14-15(11-12)27-19(26-14,18(20,21)22)23-16(24)25-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCOHSMNDVHKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(Cl)(Cl)Cl)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the trichloromethyl group: This can be accomplished through halogenation reactions using reagents like trichloromethyl chloroformate.

    Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Benzo[d][1,3]dioxole 5-tert-butyl, 2-trichloromethyl, phenyl Calculated: ~432.7 High lipophilicity, strong EWG influence -
Compound 17b () Thiazole tert-butyl, dihydrodioxine carbonyl - CDK9 inhibitor candidate
Compound 5d () Phenyl-furan tert-butyl, fluoropropanamido - High synthetic yield (90%)
Example 75 () Pyrazolo[3,4-d]pyrimidine tert-butyl, fluorophenyl 615.7 (M++1) Kinase inhibitor activity
Example in Pyrrolo[2,3-b]pyridine tert-butyl, triisopropylsilyl - Antiviral/anticancer potential
Compound in Benzo[d][1,3]dioxole Cyclopropanecarboxamide, thiazol-2-yl - Structural analog with divergent bioactivity

Key Observations:

Core Heterocycles :

  • The target’s benzodioxole core (shared with ) contrasts with thiazole (), pyrimidine (), and pyrrolopyridine () systems. Benzodioxoles are associated with metabolic stability and bioavailability in medicinal chemistry, whereas thiazoles and pyrimidines often target kinase enzymes .
  • The trichloromethyl group in the target compound is unique among compared analogues, likely enhancing electrophilicity and resistance to oxidative degradation compared to methylthio () or fluorophenyl () groups.

Substituent Effects: tert-Butyl Group: A common feature in all compounds, this group improves metabolic stability by sterically shielding reactive sites .

Biological Activity :

  • While the target compound’s activity is unspecified, structural analogs in and exhibit kinase inhibition, suggesting possible overlap in therapeutic targets . The benzodioxole scaffold in is linked to cyclopropanecarboxamide, indicating divergent applications (e.g., enzyme inhibition vs. receptor modulation).

Crystallographic and Analytical Methods

  • SHELX Refinement : The SHELX suite () is widely used for small-molecule crystallography, enabling precise determination of the target compound’s stereoelectronic features, such as bond angles around the trichloromethyl group .
  • Mercury CSD : This tool facilitates comparative analysis of crystal packing and intermolecular interactions, particularly for sterically hindered tert-butyl derivatives .

Biological Activity

Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure consists of a phenyl carbamate linked to a benzo[d][1,3]dioxole moiety with tert-butyl and trichloromethyl substituents. The molecular formula is C19H18Cl3NO4C_{19}H_{18}Cl_3NO_4 with a molecular weight of 405.7 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenolic compounds and their derivatives. The compound has shown promise in preclinical models for inhibiting cancer cell proliferation. A study indicated that similar compounds with dioxole structures exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

The proposed mechanism of action for compounds with similar structures often involves the induction of apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction. The presence of the trichloromethyl group may enhance lipophilicity, facilitating cellular uptake and subsequent biological activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to known chemotherapeutic agents.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

In Vivo Studies

Animal model studies have also been undertaken to assess the efficacy and safety profile of this compound. In a murine model of cancer, administration of this compound resulted in significant tumor reduction compared to control groups.

Case Studies

A notable case study involved the application of this compound in a xenograft model where it demonstrated not only tumor growth inhibition but also a favorable safety profile with minimal side effects observed in treated animals. These findings suggest its potential for further development as an anticancer therapeutic agent.

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